

Dicofol: A Technical Guide to its Regulation under the Stockholm Convention

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Compound of Interest

Compound Name: *Dicofol*

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Executive Summary

Dicofol, an organochlorine pesticide, has been identified as a persistent organic pollutant (POP) with significant adverse effects on human health and the environment. This technical guide provides a comprehensive overview of the regulatory status of **dicofol** under the Stockholm Convention. It details the scientific evidence that led to its listing, including its physicochemical properties, environmental persistence, bioaccumulation, and toxicity. The guide also outlines the decision-making process of the Persistent Organic Pollutants Review Committee (POPRC) and presents information on **dicofol**'s endocrine-disrupting mechanisms of action.

Regulatory Status of Dicofol

In May 2019, the Conference of the Parties to the Stockholm Convention, in its ninth meeting, listed **dicofol** in Annex A of the Convention for elimination, with no specific exemptions.^{[1][2][3][4]} This decision was the culmination of a multi-year review process initiated by a proposal from the European Union in 2013.^{[1][5]} The Persistent Organic Pollutants Review Committee (POPRC) undertook a thorough evaluation of **dicofol**, concluding that its long-range environmental transport posed a significant threat to human health and the environment, warranting global action.^{[1][6][7]}

The timeline for the regulatory process was as follows:

- May 2013: The European Union submitted a proposal to list **dicofol** in the Stockholm Convention.[\[1\]](#)[\[5\]](#)
- October 2014: The POPRC concluded that **dicofol** met the screening criteria outlined in Annex D of the Convention.[\[5\]](#)[\[8\]](#)
- September 2016: The POPRC adopted the risk profile for **dicofol**, concluding that global action was warranted.[\[1\]](#)[\[5\]](#)
- October 2017: The POPRC adopted the risk management evaluation for **dicofol** and recommended its listing in Annex A without specific exemptions.[\[1\]](#)[\[6\]](#)
- May 2019: The Conference of the Parties listed **dicofol** in Annex A for elimination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties and Environmental Fate

Dicofol's chemical properties contribute to its persistence and long-range transport in the environment.

Property	Value	Reference
Log Kow	4.28	UNEP/POPS/POPRC.12/11/Add.1
Log Koa	8.86	UNEP/POPS/POPRC.12/11/Add.1
Water Solubility	0.8 mg/L at 25°C	UNEP/POPS/POPRC.12/11/Add.1
Vapor Pressure	5.3 x 10 ⁻⁵ Pa at 25°C	UNEP/POPS/POPRC.12/11/Add.1
Henry's Law Constant	0.04 Pa m ³ /mol	UNEP/POPS/POPRC.12/11/Add.1

The environmental persistence of **dicofol** is a key concern. Its half-life in soil can be up to 313 days when considering both **dicofol** and its major degradation products.[\[9\]](#) In aquatic

environments, its degradation is pH-dependent, with longer half-lives observed in acidic conditions.[9]

Bioaccumulation and Ecotoxicity

Dicofol has a high potential for bioaccumulation in living organisms, as indicated by its high bioconcentration factor (BCF).

Organism	BCF Value	Reference
Bluegill Sunfish	10,000	UNEP/POPS/POPRC.12/11/Add.1
Fathead Minnow	43,000 (full life-cycle test)	UNEP/POPS/POPRC.12/11/Add.1

The ecotoxicity of **dicofol** is well-documented, with significant adverse effects observed in various species.

Organism	Endpoint	Value	Reference
Fish (general)	96h LC50	0.053 mg/L (lowest observed)	UNEP/POPS/POPRC.12/11/Add.1
Fish (general)	95d NOEC	0.0044 mg/L (lowest observed)	UNEP/POPS/POPRC.12/11/Add.1
Birds (American Kestrel)	Eggshell thinning	Observed at dietary concentrations ≥ 3 $\mu\text{g/g}$	Schwarzbach et al., 1988

Experimental Protocols

The following are summaries of the methodologies used in key studies that informed the POPRC's decision.

Avian Eggshell Thinning Studies (American Kestrel)

- Objective: To determine the effect of dietary **dicofol** on eggshell thickness in a bird of prey.

- **Methodology:** Captive American kestrels were fed diets containing 0, 1, 3, 10, or 30 µg/g of **dicofol** (as Kelthane®) on a wet weight basis. The exposure began in late November and continued through the second breeding season. Eggshell thickness was measured for all eggs produced.
- **Key Findings:** A dose-dependent decrease in eggshell thickness was observed, with significant thinning occurring at dietary concentrations of 3 µg/g and greater.

Fish Early-Life Stage Toxicity Test (Fathead Minnow)

- **Objective:** To assess the chronic toxicity of **dicofol** on the early life stages of fish.
- **Methodology:** This test is typically conducted according to OECD Guideline 210. Fertilized fish eggs are exposed to a range of **dicofol** concentrations in a flow-through system. The exposure continues from the embryonic stage through hatching and into the early juvenile stage. Endpoints measured include hatching success, survival, growth (length and weight), and any observed abnormalities.
- **Key Findings:** The No Observed Effect Concentration (NOEC) for **dicofol** in a 95-day study was determined to be 0.0044 mg/L, indicating high chronic toxicity to fish.

Bioconcentration in Fish (Bluegill Sunfish)

- **Objective:** To determine the potential for **dicofol** to accumulate in fish tissues.
- **Methodology:** This study is generally performed following OECD Guideline 305. Bluegill sunfish are exposed to a constant, low concentration of radiolabeled **dicofol** in a flow-through aquarium system for an uptake phase. This is followed by a depuration phase in clean water. The concentration of **dicofol** in the fish tissue and water is measured at regular intervals to calculate the Bioconcentration Factor (BCF).
- **Key Findings:** The BCF for **dicofol** in bluegill sunfish was found to be 10,000, demonstrating a high potential for bioaccumulation.

Mechanism of Action: Endocrine Disruption

Dicofol is a known endocrine-disrupting chemical (EDC). Its primary mechanisms of action involve interactions with nuclear hormone receptors.

Estrogenic Activity

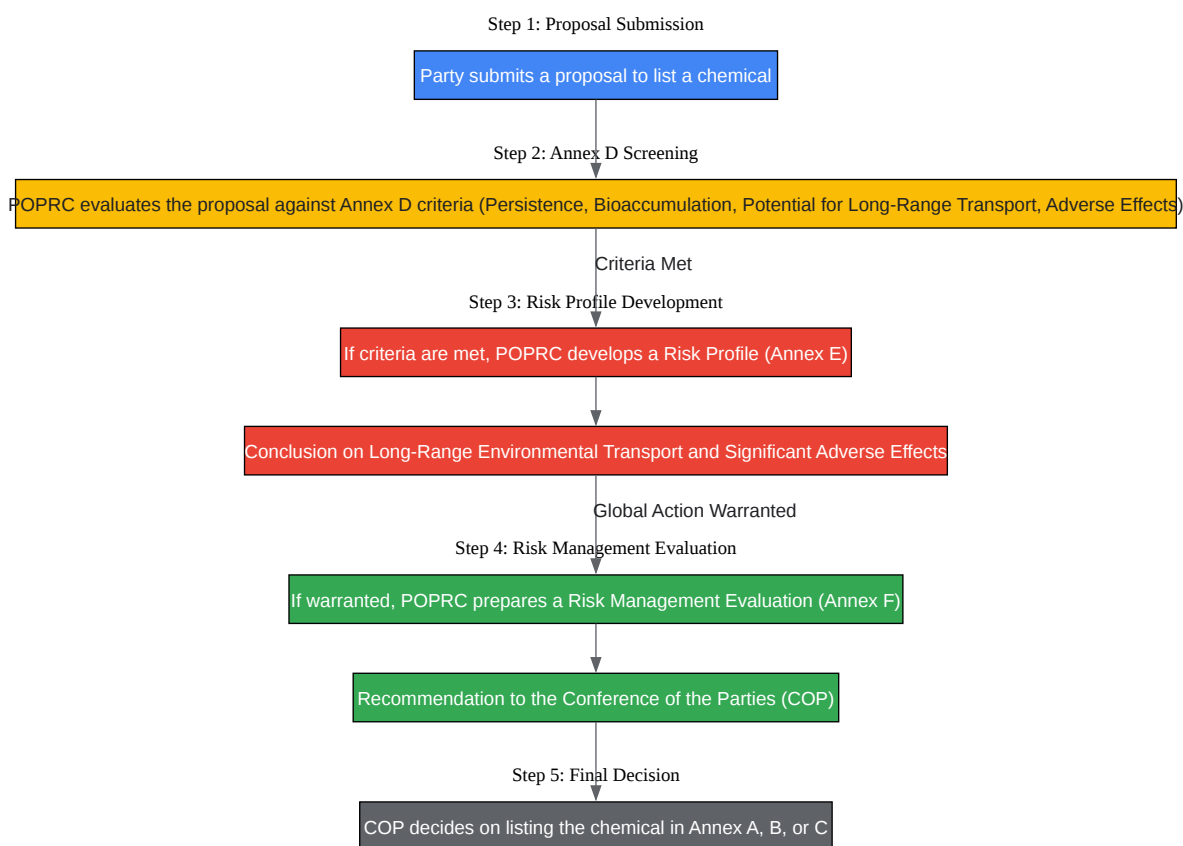
Dicofol acts as an agonist for the human estrogen receptor (ER). Both the p,p'- and o,p'-isomers of **dicofol** can bind to the ER, mimicking the action of the natural hormone estradiol. This binding can trigger a cascade of events, including the translocation of the receptor to the nucleus and the subsequent modulation of estrogen-responsive gene expression. This can lead to adverse effects on reproductive health and development.

Anti-androgenic Activity

In addition to its estrogenic effects, **dicofol** has been shown to act as a competitive antagonist of the androgen receptor (AR). By binding to the AR, **dicofol** can block the action of androgens like testosterone. This can disrupt male reproductive development and function.

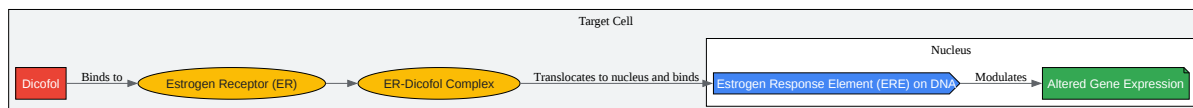
Visualizations

The following diagrams illustrate the key processes described in this guide.



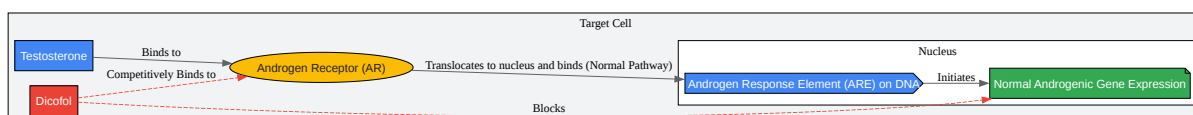
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Caption: POPRC review process for new chemicals.



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Caption: Estrogenic signaling pathway of **Dicofof**.



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Caption: Anti-androgenic signaling pathway of **Dicofof**.

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